4-nitro-N-phenylsulfanyl-aniline
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Overview
Description
4’-Nitrobenzenesulfenylanilide is an organic compound characterized by the presence of a nitro group (-NO2) attached to a benzene ring, which is further connected to a sulfenyl group (-S-) and an anilide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
4’-Nitrobenzenesulfenylanilide can be synthesized through the reaction of 4-nitrobenzenesulfenyl chloride with aniline. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the synthesis of 4’-nitrobenzenesulfenylanilide may involve large-scale reactors and continuous flow processes to optimize production efficiency. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further enhance the yield and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4’-Nitrobenzenesulfenylanilide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfenyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium or platinum catalysts.
Substitution: Thiols, amines, bases like pyridine or triethylamine.
Addition: Boron trifluoride-diethyl ether complex, acetic acid.
Major Products Formed
Reduction: 4’-Aminobenzenesulfenylanilide.
Substitution: Various sulfenyl derivatives depending on the nucleophile used.
Addition: β-Acetoxyvinyl sulfides.
Scientific Research Applications
4’-Nitrobenzenesulfenylanilide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfenyl group.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4’-nitrobenzenesulfenylanilide involves its reactive sulfenyl group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows the compound to modify proteins and enzymes, potentially inhibiting their activity or altering their function. The nitro group can also participate in redox reactions, further contributing to the compound’s biological activity .
Comparison with Similar Compounds
4’-Nitrobenzenesulfenylanilide can be compared with other sulfenyl and nitrobenzene derivatives:
4-Nitrobenzenesulfonyl chloride: Similar in structure but contains a sulfonyl group (-SO2Cl) instead of a sulfenyl group.
4-Nitrobenzenethiol: Contains a thiol group (-SH) instead of an anilide moiety. It is used in the synthesis of sulfur-containing compounds.
4-Nitroaniline: Contains an amino group (-NH2) instead of a sulfenyl group. .
Properties
CAS No. |
64168-52-1 |
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Molecular Formula |
C12H10N2O2S |
Molecular Weight |
246.29 g/mol |
IUPAC Name |
4-nitro-N-phenylsulfanylaniline |
InChI |
InChI=1S/C12H10N2O2S/c15-14(16)11-8-6-10(7-9-11)13-17-12-4-2-1-3-5-12/h1-9,13H |
InChI Key |
ZWORRJVNOUBPPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SNC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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